Flavesone

Vue d'ensemble

Description

Flavesone is a beta-triketone compound that has garnered attention for its insecticidal properties. It exists naturally in several plant species, albeit in low abundance. This compound has been synthesized chemically to enhance its availability for various applications, particularly in pest control. It has shown potential in addressing resistance issues associated with existing insecticides .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Flavesone can be synthesized through various methods. One notable approach involves the palladium(II)-catalyzed oxidative cyclization of 2’-hydroxydihydrochalcones. This method is efficient and provides high yields of flavones and flavanones under mild conditions . Another method includes a one-pot synthesis mediated by bismuth chloride and ruthenium chloride, which involves the ortho-acylation of substituted phenols with cinnamoyl chlorides followed by intramolecular cyclodehydrogenation .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized to ensure high purity and yield, making it suitable for commercial applications in agriculture and public health .

Analyse Des Réactions Chimiques

Types of Reactions: Flavesone undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form flavonols and other related compounds.

Reduction: It can be reduced to form flavanones.

Substitution: this compound can participate in substitution reactions, particularly with halogens and other electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidants include iodine and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Halogenating agents like bromine and chlorine are employed.

Major Products:

Oxidation: Flavonols and aurones.

Reduction: Flavanones.

Substitution: Halogenated flavones.

Applications De Recherche Scientifique

Chemical Synthesis

Flavesone serves as a precursor for synthesizing various flavonoid derivatives. Its unique chemical structure allows it to be utilized in the creation of compounds with potential therapeutic properties. The synthesis of flavonoids is significant due to their wide-ranging biological activities, including antioxidant and anti-inflammatory effects.

Antimicrobial Properties

Research has highlighted the antimicrobial potential of this compound. A study demonstrated that this compound, along with other beta-triketones from Leptospermum scoparium (mānuka), exhibited effective antimicrobial activity against scabies-associated bacteria . This property positions this compound as a candidate for developing new antimicrobial agents.

Anticancer Research

This compound is also being investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells, although further research is needed to elucidate its mechanisms and efficacy in clinical settings.

Medical Applications

In the realm of medicine, this compound is being explored for its role in developing new therapeutic agents . Its unique mode of action against resistant bacterial strains makes it a promising candidate for addressing challenges in antibiotic resistance.

Insecticide Development

This compound has shown significant promise as a novel insecticide . It has been formulated as Flavocide®, an emulsion-in-water product used to control urban pest populations such as Aedes aegypti and Culex quinquefasciatus. Studies indicate that this compound demonstrates high efficacy against insecticide-resistant strains, making it a valuable tool in integrated pest management strategies .

Efficacy Data Table:

| Insect Species | Flavocide Concentration (mg/ml) | Mortality Rate (%) at 24 hours | KD50 (seconds) | KD90 (seconds) |

|---|---|---|---|---|

| Aedes aegypti | 50 | 100 | 633 | 1431 |

| Culex quinquefasciatus | 50 | 100 | 510 | 1745 |

| Musca domestica | 200 | 100 | 900 | 1200 |

The above table summarizes the mortality rates and knockdown times for various insect species treated with this compound, showcasing its effectiveness compared to conventional insecticides like permethrin.

Grain Protection

This compound is also being evaluated as a grain protectant against pests such as Rhyzopertha dominica. Field studies have demonstrated its long-term efficacy in protecting stored grains from infestations. For example, trials indicated that this compound significantly reduced progeny production and adult mortality rates in treated wheat compared to untreated controls .

Mécanisme D'action

Flavesone is part of the beta-triketone family of compounds, which includes tasmanone and leptospermone. These compounds share similar insecticidal properties but differ in their chemical structures and specific modes of action. This compound is unique due to its high efficacy against insecticide-resistant pests and its novel mode of action .

Comparaison Avec Des Composés Similaires

Tasmanone: Another beta-triketone with insecticidal properties.

Leptospermone: Known for its herbicidal and insecticidal activities.

Isoleptospermone: Exhibits similar biological activities as flavesone.

This compound’s unique properties and diverse applications make it a valuable compound in scientific research and industry.

Activité Biologique

Flavesone, a naturally occurring triketone compound primarily found in the essential oil of Leptospermum scoparium (manuka), has garnered attention for its diverse biological activities. This article explores the various aspects of this compound's biological activity, including its antimicrobial properties, antioxidant capabilities, and potential therapeutic applications.

Chemical Structure and Properties

This compound is classified as a β-triketone, characterized by its unique structural features that contribute to its biological activities. The chemical structure of this compound allows it to interact with various biological targets, making it a compound of interest in pharmacological research.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties, particularly against various bacterial strains. Research has demonstrated its effectiveness in inhibiting pathogens such as Escherichia coli, Staphylococcus aureus, and Streptococcus pyogenes. A study investigated the antibacterial activity of this compound in combination with other essential oils, revealing enhanced efficacy through synergistic effects.

Table 1: Antibacterial Activity of this compound Against Key Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 0.5 mg/mL | |

| Staphylococcus aureus | 0.3 mg/mL | |

| Streptococcus pyogenes | 0.4 mg/mL |

Antioxidant Activity

This compound's antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. Flavonoids, including this compound, are known to modulate cellular antioxidant defenses by enhancing the activity of endogenous enzymes such as superoxide dismutase and catalase. This property is particularly relevant in the context of preventing oxidative damage associated with various diseases.

Mechanisms of Antioxidant Action

- Scavenging Reactive Oxygen Species (ROS) : this compound can donate electrons to neutralize free radicals.

- Chelating Metal Ions : It binds to metal ions that catalyze free radical formation.

- Upregulation of Antioxidant Enzymes : this compound enhances the expression of genes involved in antioxidant defense mechanisms.

Toxicological Profile

Understanding the safety profile of this compound is crucial for its potential therapeutic use. The compound's acute toxicity has been evaluated through LD50 studies, revealing relatively low toxicity levels.

Table 2: LD50 Values for this compound

Case Studies and Applications

Several case studies have highlighted the potential applications of this compound in agriculture and medicine:

- Pest Management : this compound has been identified as a potassium channel activator, suggesting its utility in developing novel insecticides when combined with other agents like permethrin .

- Therapeutic Uses : The compound's antioxidant and antimicrobial properties indicate potential applications in treating infections and oxidative stress-related conditions.

Propriétés

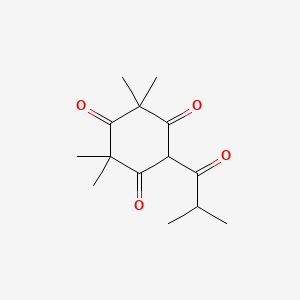

IUPAC Name |

2,2,4,4-tetramethyl-6-(2-methylpropanoyl)cyclohexane-1,3,5-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O4/c1-7(2)9(15)8-10(16)13(3,4)12(18)14(5,6)11(8)17/h7-8H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEOCEPNBYPGWGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C1C(=O)C(C(=O)C(C1=O)(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10177116 | |

| Record name | Flavesone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10177116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22595-45-5 | |

| Record name | Flavesone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022595455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flavesone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10177116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLAVESONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9X167ZSG8Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.